2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide, more commonly known as KH7, is a pharmacological tool frequently employed in scientific research to selectively inhibit soluble adenylyl cyclase (sAC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+) ions, making it a crucial player in various cellular processes such as pH regulation, ion transport, and sperm motility. [, , , , , , ] By selectively inhibiting sAC, KH7 allows researchers to dissect the specific roles of sAC-mediated cAMP signaling pathways in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
KH7, also known as 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide, is a synthetic organic compound primarily recognized as an inhibitor of soluble adenylyl cyclase. This compound is classified within the family of antimalarial ligands, highlighting its potential therapeutic applications in treating malaria and other related diseases. The compound has a CAS Registry Number of 330676-02-3 and is documented in various chemical databases, including PubChem and the IUPHAR/BPS Guide to Pharmacology .
KH7 is derived from modifications of benzimidazole derivatives, which are known for their biological activity. The classification of KH7 as a synthetic organic compound places it within a category of substances designed for specific pharmacological effects. Its designation as an antimalarial ligand indicates its relevance in the field of infectious disease treatment, particularly malaria .
The synthesis of KH7 involves several chemical reactions that typically start from readily available benzimidazole derivatives. The general method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of KH7 can be described as follows:
The structural data can be visualized using computational chemistry software or through databases such as PubChem, which provide 3D models and structural diagrams .
KH7 participates in various chemical reactions that are pivotal for its function as an adenylyl cyclase inhibitor:
Research indicates that KH7's inhibition affects mitochondrial ATP production through distinct mechanisms compared to other inhibitors like 2-OHE .
KH7 exerts its pharmacological effects primarily through the inhibition of soluble adenylyl cyclase, which plays a critical role in regulating intracellular levels of cyclic AMP. By blocking this enzyme, KH7 reduces cAMP levels, leading to altered cellular responses such as decreased mitochondrial respiration and energy production. This mechanism has been studied extensively in various cellular models, demonstrating KH7's potential impact on metabolic processes .
Key physical and chemical properties of KH7 include:
These properties are crucial for determining the appropriate formulation and delivery methods for potential therapeutic applications .
KH7 has significant scientific uses, particularly in pharmacology and biochemistry:
KH7 possesses the systematic chemical name (±)-2-(1H-benzimidazol-2-ylthio)propanoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, with a molecular weight of 419.30 g/mol [1] [3] [5]. The compound features a benzimidazole-thioether moiety connected via a hydrazide linkage to a 5-bromo-2-hydroxybenzylidene group. This distinctive architecture enables its specific interaction with the catalytic site of soluble adenylyl cyclase. The brominated aromatic system likely contributes to target binding affinity, while the hydrazide bridge provides conformational flexibility essential for molecular recognition [5] [8]. The presence of hydrogen bond donor and acceptor atoms facilitates specific interactions with sAC residues, explaining its potency and selectivity profile.
Table 1: Structural Identifiers of KH7
Identifier Type | Value |
---|---|
CAS Registry Number | 330676-02-3 |
PubChem CID | 6843191 |
SMILES | CC(SC1=NC2=CC=CC=C2N1)C(=O)N/N=C/C3=CC(Br)=CC=C3O |
InChI Key | GEHVZUUHMWNMAY-UHFFFAOYSA-N [1] [8] |
Despite KH7's established utility, the landscape of structural analogues remains surprisingly limited. No commercially available derivatives demonstrate improved selectivity or potency against sAC in current literature. The closest related compound is KH7.15, developed by the same research group, but detailed structural information and comparative efficacy data remain restricted in public domain sources [5]. The absence of a robust analogue series presents challenges for structure-activity relationship (SAR) studies, though careful analysis of KH7's molecular features suggests potential modification sites.
The benzimidazole-thioether moiety appears critical for sAC inhibition, as modifications here typically abolish activity. The propanoic acid hydrazide linker offers potential for steric and electronic adjustments that might modulate membrane permeability or target residence time. Meanwhile, the brominated salicylaldehyde fragment presents opportunities for halogen substitution or phenolic group modification to potentially enhance solubility or reduce non-specific interactions. Current research gaps highlight the need for systematic medicinal chemistry efforts to develop next-generation sAC inhibitors with optimized properties. Until such compounds emerge, KH7 remains the benchmark pharmacological tool for sAC inhibition studies despite its limitations in cellular systems at higher concentrations [5] [8].
KH7 emerged in the early 2000s as a transformative tool for cAMP research, specifically designed to address a critical methodological gap: the lack of selective inhibitors distinguishing soluble adenylyl cyclase from transmembrane cyclase isoforms. Initial biochemical characterization established its potency with IC₅₀ values of 3-10 μM against both recombinant human sAC catalytic domains (sACt) and heterologously expressed enzyme in cellular assays [1] [5]. This selectivity profile—demonstrating no activity against tmACs at concentrations up to 300 μM—represented a significant advancement over previously available compounds like ddAdo (2',5'-dideoxyadenosine), which lacked sufficient specificity [5].
The earliest research applications exploited this selectivity to elucidate sAC's role in specialized cellular processes. Seminal studies demonstrated KH7's ability to inhibit cAMP production in spermatozoa, thereby blocking bicarbonate-induced capacitation essential for fertilization competence [1] [5]. This application provided direct evidence for sAC as the primary bicarbonate sensor in mammalian sperm physiology. Simultaneously, KH7 facilitated discovery of sAC's involvement in mitochondrial-dependent apoptosis pathways. In coronary endothelial cells, KH7 pretreatment inhibited cAMP/PKA signaling at mitochondrial sites, demonstrating sAC's role in cytochrome c release and caspase activation during oxidative stress [5]. These foundational studies established KH7 as an essential probe for mechanistic investigations of compartmentalized cAMP signaling.
Table 3: Key Initial Research Applications of KH7
Biological System | Key Finding Enabled by KH7 | Significance |
---|---|---|
Sperm Capacitation | Blocked bicarbonate-induced cAMP elevation and motility changes | Established sAC as primary bicarbonate sensor in fertilization |
Mitochondrial Apoptosis | Inhibited cAMP-dependent cytochrome c release in endothelial cells | Revealed sAC-mediated regulation of intrinsic apoptotic pathway |
Neuronal Signaling | Disrupted NGF-induced Rap1 activation independent of tmACs | Demonstrated sAC involvement in neurotrophin signaling pathways |
Carotid Body Chemoreception | Modulated cAMP responses to hypoxia/hypercapnia | Confirmed sAC contribution to gas sensing in chemoreceptor cells [7] |
As KH7 became established in basic cAMP research, its applications expanded into increasingly complex physiological systems and disease models. In endocrine research, KH7 helped delineate sAC's involvement in aldosterone synthesis regulation, with inhibition studies revealing sAC-mediated effects on steroidogenic acute regulatory (StAR) protein expression [5]. Neuroscience investigations employed KH7 to characterize sAC-dependent cAMP pools regulating axonal growth cone guidance and synaptic plasticity, demonstrating how spatially restricted cAMP microdomains influence neuronal development and function [4] [5].
The compound's utility further evolved through critical methodological refinements. Researchers established optimal working concentrations (typically 10-50 μM) that balance sAC inhibition against potential non-specific effects observed at higher concentrations (>50 μM), including membrane disruption artifacts [8]. Standardized pretreatment protocols emerged (minimum 30 minutes before stimulation) to ensure adequate intracellular accumulation and target engagement [5]. These refinements enabled sophisticated applications in integrated physiology, such as carotid body studies where KH7 helped resolve controversies regarding cAMP's role in oxygen sensing [7].
Recent innovative applications include cancer biology investigations where KH7 has been repurposed to probe sAC's involvement in metabolic reprogramming of tumor cells. Chemical biology approaches have also utilized KH7 as a comparator molecule when evaluating novel sAC modulators. Despite the emergence of alternative inhibitors like LRE1 and the more potent KH7.15, KH7 remains widely utilized due to its established characterization profile and commercial availability from multiple specialty suppliers including MedChemExpress, Tocris Bioscience (Bio-Techne), and Sigma-Aldrich [1] [3] [5]. This accessibility ensures KH7's continued relevance as sAC research expands into new areas including immunometabolism, ciliary function, and energy-sensing pathways.
Table 4: Evolution of KH7 Applications in Research
Research Phase | Application Focus | Notable Findings |
---|---|---|
Target Validation | sAC-specific cAMP production | Confirmed sAC as bicarbonate/pH sensor in multiple cell types |
Physiological Analysis | Compartmentalized cAMP signaling | Revealed distinct functional consequences for sAC-generated cAMP pools |
Disease Mechanism | Pathological models | Implicated sAC in metabolic disorders, tumor progression, and neuronal dysfunction |
Chemical Biology | Probe development | Served as reference compound for next-generation sAC inhibitor design |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7